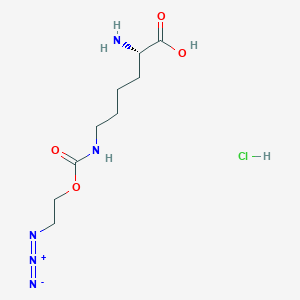
UAA crosslinker 1 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UAA crosslinker 1 (hydrochloride) is an amber codon used for non-canonical amino acids (ncAAs) incorporation . The ncAAs can be incorporated into proteins in vivo by making use of the promiscuous activity of certain wildtype and engineered aminoacyl-tRNA synthetases .
Synthesis Analysis
UAA crosslinker 1 is a click chemistry reagent, it contains an Azide group . Unfortunately, the exact synthesis process is not provided in the search results.Molecular Structure Analysis
The molecular weight of UAA crosslinker 1 (hydrochloride) is 259.00 and its formula is C9H17N5O4 . It contains an Azide group .Chemical Reactions Analysis
UAA crosslinker 1 can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
UAA crosslinker 1 (hydrochloride) is a click chemistry reagent, it contains an Azide group . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Expanding the Genetic Code with Unnatural Amino Acids (UAAs)
The incorporation of unnatural amino acids (UAAs) into proteins has revolutionized the study of protein function. UAAs allow for the investigation of protein structure, dynamics, and interactions within living cells. They enable site-specific labeling for spectroscopy and microscopy, facilitating the detailed study of proteins. For instance, light-activatable crosslinker UAAs can trap interacting molecules with near-structural precision, allowing for real-time analysis of complex molecular interactions. These advancements have broadened our understanding of protein modifications such as lysine acetylation and serine phosphorylation, providing new insights into their roles in protein function (Neumann-Staubitz & Neumann, 2016).
Engineering Protein Function and Stability
The genetic encoding of electrophilic UAAs has paved the way for the creation of novel protein structures through intra- and intermolecular covalent bonds. This approach has been employed to staple protein α-helices and to bind native membrane receptors in live cells, significantly enhancing protein stability and function. By expanding the range of proteins that can be targeted, this technique offers new avenues for research tool development, diagnostics, and therapeutic applications (Chen et al., 2014).
Innovations in Material Science: Thermoresponsive Nano- to Microgels
The development of thermoresponsive hydrogel particles using photo-crosslinkable UAAs represents a significant advance in material science. By incorporating UAAs into elastin-like polypeptides, researchers have created hydrogel particles that can change size in response to temperature changes. These particles have potential applications in drug delivery, tissue engineering, and photonics, showcasing the versatility of UAAs in creating novel materials (Costa et al., 2018).
Covalent Capture and Isolation of Protein-Protein Interactions
The introduction of bifunctional UAAs has enabled the covalent capture and labeling of protein complexes within their native cellular environment. This method facilitates the direct isolation and identification of transient protein-protein interactions, offering a powerful tool for dissecting complex cellular processes (Joiner et al., 2017).
Crosslinking Strategies for Ion Channel Studies
Crosslinking using UAAs has also found applications in neuroscience, particularly in the study of ion channels. By introducing UAAs into glutamate receptor ion channels, researchers have been able to study transient movements and interactions, providing insights into the mechanisms of neuronal signaling (Plested & Poulsen, 2021).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2S)-2-amino-6-(2-azidoethoxycarbonylamino)hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O4.ClH/c10-7(8(15)16)3-1-2-4-12-9(17)18-6-5-13-14-11;/h7H,1-6,10H2,(H,12,17)(H,15,16);1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQKPJVGUFZIJQ-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)OCCN=[N+]=[N-])CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNC(=O)OCCN=[N+]=[N-])C[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B2730791.png)
![5-Bromooxazolo[4,5-b]pyridine](/img/structure/B2730792.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2730793.png)


![3-Benzyl-8-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2730798.png)

![[1-(Thiophene-2-carbonyl)piperidin-3-yl]methanesulfonyl fluoride](/img/structure/B2730801.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-5-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2730804.png)
![3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2730805.png)
![N-(4-bromo-3-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2730806.png)
